molecular formula C30H26Si B1660421 1,1-Dimethyl-2,3,4,5-tetraphenylsilole CAS No. 7641-40-9

1,1-Dimethyl-2,3,4,5-tetraphenylsilole

Cat. No.: B1660421
CAS No.: 7641-40-9
M. Wt: 414.6 g/mol
InChI Key: KTCXDIGJYUOQBJ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2,3,4,5-tetraphenylsilole is a compound belonging to the class of siloles, which are silicon-containing heterocyclic compounds. Siloles are known for their unique electronic properties, making them of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-2,3,4,5-tetraphenylsilole can be synthesized through a series of chemical reactions involving the formation of the silole ring and the introduction of phenyl groups. One common method involves the reaction of dichlorodimethylsilane with phenylacetylene in the presence of a catalyst such as palladium. The reaction conditions typically include an inert atmosphere, elevated temperatures, and the use of solvents like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the process would involve optimizing reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2,3,4,5-tetraphenylsilole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce various functionalized siloles .

Scientific Research Applications

1,1-Dimethyl-2,3,4,5-tetraphenylsilole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1,1-Dimethyl-2,3,4,5-tetraphenylsilole exerts its effects is primarily related to its electronic properties. The compound’s photoluminescence is attributed to its ability to undergo aggregation-induced emission (AIE). This phenomenon occurs due to restricted intramolecular rotations, which enhance luminescence when the molecules aggregate . The molecular targets and pathways involved include interactions with various solvents and matrices, affecting its emission properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-2,3,4,5-tetraphenylsilole is unique due to its high photoluminescence efficiency and its ability to exhibit aggregation-induced emission. Compared to similar compounds like germoles, siloles generally show greater enhancement of luminescence when aggregated . This makes this compound particularly valuable in applications requiring high emission efficiency and stability.

Properties

IUPAC Name

1,1-dimethyl-2,3,4,5-tetraphenylsilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26Si/c1-31(2)29(25-19-11-5-12-20-25)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)30(31)26-21-13-6-14-22-26/h3-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCXDIGJYUOQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408380
Record name 1,1-dimethyl-2,3,4,5-tetraphenylsilole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7641-40-9
Record name 1,1-dimethyl-2,3,4,5-tetraphenylsilole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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